molecular formula C5H6N2O2S B019365 Methyl 2-aminothiazole-4-carboxylate CAS No. 118452-04-3

Methyl 2-aminothiazole-4-carboxylate

Cat. No.: B019365
CAS No.: 118452-04-3
M. Wt: 158.18 g/mol
InChI Key: WYVZZWKIKAKUKV-UHFFFAOYSA-N
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Description

Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Methyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it an attractive target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding pose of methyl 2-amino-5-methylthiazole-4-carboxylate in the active site of the enzyme shows the NH2 group proximal to His 244 and directed towards the lateral channel . The carboxyl group of the thiazole ring forms H-bonds with the NH of Cys112, while the NH2 is proximal to and H-bonds with the imidazole ring of His244 . These interactions result in the inhibition of the enzyme, thereby disrupting the bacterial cell wall biosynthesis .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the bacterial cell wall biosynthesis . By inhibiting the target enzyme, the compound disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . .

Safety and Hazards

It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. Use a local exhaust if dust or aerosol will be generated. Avoid contact with skin, eyes, and clothing .

Future Directions

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

Biochemical Analysis

Biochemical Properties

Methyl 2-aminothiazole-4-carboxylate interacts with various enzymes and proteins. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity in docking studies, suggesting a strong interaction .

Cellular Effects

This compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-aminothiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiourea with α-haloketones in the presence of a base, followed by esterification . Another method includes the cyclization of appropriate thioamides with α-haloketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like FTIR and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylic acid
  • 2-Amino-4-methylthiazole

Comparison: Methyl 2-aminothiazole-4-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain synthetic applications and biological studies .

Properties

IUPAC Name

methyl 2-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZZWKIKAKUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357005
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118452-04-3
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester (38 g) (prepared as described in Example 4) in methanol (400 mL) was cooled in an ice bath and to it was added 25% sodium methoxide over 0.5 hours. The ice bath was removed after 0.5 hours. A small amount of isoluble material was removed by filtration and to the yellow solution was added saturated aqueous ammonium chloride and the reaction mixture concentrated to remove excess methanol. The mixture was basified to pH=9.0 with saturated aqueous sodium bicarbonate and extracted with 1:1 ether/tetrahydrofuran (3×200 mL). The combined organic extracts were washed with water. The organic solution was dried over sodium sulfate and concentrated to give a pale yellow solid which still contained some residual solvent. The solid was suspended in hexanes, filtered on a 5.5 cm funnel then dried in vacuo to give 2-amino-thiazole-4-carboxylic acid methyl ester (15.6 g) as a pale yellow solid.
Name
2-Amino-thiazole-4-carboxylic acid ethyl ester
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-thiazole-4-carboxylic acid ethyl ester (38 g, 221 mmol) in methanol (400 mL) was cooled in an ice bath and to it was added 25% sodium methoxide over 30 minutes. The ice bath was removed after 30 minutes. A few small particles were filtered off and to this yellow solution was added saturated aqueous ammonium chloride and it was concentrated to remove excess methanol. The mixture was adjusted to pH=9.0 with sodium bicarbonate and extracted using 1:1 ether/tetrahydrofuran (3×200 mL). The combined organic extracts were washed with water, dried over sodium sulfate and concentrated to give a pale yellow solid which still contained some solvent. It was taken into hexanes, filtered on a 5.5 cm funnel then dried in vacuo to give 2-amino-thiazole-4-carboxylic acid methyl ester as a pale yellow solid (15.6 g, 45%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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